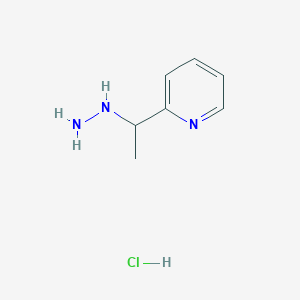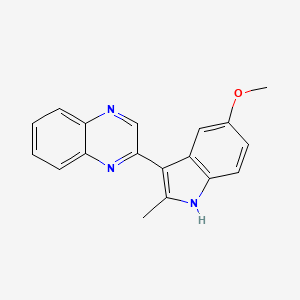![molecular formula C12H9N3O3 B1402916 2-[2-(1,2,4-噁二唑-3-基)乙基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 1365963-46-7](/img/structure/B1402916.png)
2-[2-(1,2,4-噁二唑-3-基)乙基]-1H-异吲哚-1,3(2H)-二酮
描述
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both an oxadiazole ring and an isoindole dione structure
科学研究应用
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors and antimicrobial agents.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used in studies related to its biological activity, including its effects on various enzymes and cellular pathways.
作用机制
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with the 1,2,4-oxadiazole motif are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to impact a variety of biochemical pathways depending on their specific targets .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a range of effects, including anticancer activity .
生化分析
Biochemical Properties
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with human carbonic anhydrase isoforms, which are enzymes involved in the regulation of pH and fluid balance in tissues . Additionally, it has been identified as a selective inhibitor of certain enzymes related to cancer therapy . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes.
Cellular Effects
The effects of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists, which play a role in lipid metabolism and energy homeostasis . Furthermore, the compound has demonstrated antimicrobial properties, affecting the growth and viability of bacterial and fungal cells .
Molecular Mechanism
At the molecular level, 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it inhibits the activity of human carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, and it can bind to plasma proteins, which facilitate its distribution throughout the body . These interactions can influence the compound’s localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the oxadiazole ring followed by its attachment to the isoindole dione moiety. One common method involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole.
Isoindole Derivatives: Compounds containing the isoindole dione structure but with different substituents.
Uniqueness
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxadiazole and isoindole dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these structures.
属性
IUPAC Name |
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11-8-3-1-2-4-9(8)12(17)15(11)6-5-10-13-7-18-14-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMGMSURHDTWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)


![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)
![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)
![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)



